molecular formula C28H26N2O5 B2454397 ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate CAS No. 1114650-55-3

ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate

Cat. No.: B2454397
CAS No.: 1114650-55-3
M. Wt: 470.525
InChI Key: WATCWENFBAUYAW-UHFFFAOYSA-N
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Description

ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the p-tolyl group and the ethyl ester. The final steps involve the coupling of the 3-methoxyphenylamino group and the oxoethoxy moiety. Common reagents used in these reactions include various acids, bases, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to interact with these targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate include other quinoline derivatives with different substituents. Examples include:

  • Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate
  • Ethyl 4-(2-((3-methylphenyl)amino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-[2-(3-methoxyanilino)-2-oxoethoxy]-2-(4-methylphenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-4-34-28(32)20-12-13-24-23(14-20)26(16-25(30-24)19-10-8-18(2)9-11-19)35-17-27(31)29-21-6-5-7-22(15-21)33-3/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATCWENFBAUYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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